1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane)
CAS No.:
Cat. No.: VC15922224
Molecular Formula: C16H32N2O
Molecular Weight: 268.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H32N2O |
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Molecular Weight | 268.44 g/mol |
IUPAC Name | 1-[2-[2-(azepan-1-yl)ethoxy]ethyl]azepane |
Standard InChI | InChI=1S/C16H32N2O/c1-2-6-10-17(9-5-1)13-15-19-16-14-18-11-7-3-4-8-12-18/h1-16H2 |
Standard InChI Key | RTOUKYDEMVZNSE-UHFFFAOYSA-N |
Canonical SMILES | C1CCCN(CC1)CCOCCN2CCCCCC2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 1,1'-(oxybis(ethane-2,1-diyl))bis(azepane), delineates its molecular framework:
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Azepane rings: Each azepane unit is a seven-membered saturated ring containing one nitrogen atom. The chair conformation of azepane contributes to its stability and influences intermolecular interactions .
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Oxybis(ethane-2,1-diyl) linker: This bridge consists of two ethane-1,2-diyl (-CH₂CH₂-) groups connected by an oxygen atom, forming a -O-CH₂CH₂-CH₂CH₂-O- chain. The ether linkages enhance molecular flexibility and solubility in polar solvents .
Theoretical Molecular Formula:
Assuming each azepane contributes C₅H₁₁N and the linker contributes C₄H₈O₂, the combined formula is C₁₄H₃₀N₂O₂ (molecular weight ≈ 274.4 g/mol). This aligns with the structural motif observed in related bis-azepane derivatives .
Synthetic Strategies and Reaction Pathways
While no explicit synthesis of 1,1'-(oxybis(ethane-2,1-diyl))bis(azepane) is documented, analogous methodologies from corrosion inhibitor studies provide actionable insights:
Radical-Mediated Thiol-Ene Coupling
A validated approach for synthesizing bis-azepane ethers involves radical-initiated thiol-ene reactions :
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Reactants:
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N-vinyl azepane (or analogous monomer)
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Dithiol compound (e.g., 2,2'-oxybis(ethan-1-thiol))
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Conditions:
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Initiator: 2,2'-azobis(isobutyronitrile) (AIBN)
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Solvent: Acetonitrile or tetrahydrofuran
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Temperature: 70–80°C under inert atmosphere
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Mechanism: AIBN generates radicals that abstract hydrogen from thiols, initiating a chain reaction that couples vinyl azepane monomers via the dithiol linker .
Example Reaction Scheme:
Nucleophilic Substitution
Alternative routes employ dihalide linkers and azepane nucleophiles:
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Reactants:
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1,2-bis(2-chloroethoxy)ethane
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Sodium azepanide
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Conditions:
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Polar aprotic solvent (e.g., DMF)
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Elevated temperatures (80–100°C)
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Outcome: Displacement of chloride by azepane’s nitrogen yields the target compound.
Spectroscopic Characterization
Key techniques for validating the compound’s structure include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
Comparative Analysis with Structural Analogs
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